4-Bromo-2-propylpyridine
Overview
Description
4-Bromo-2-propylpyridine is an organic compound with the molecular formula C8H10BrN. It is a derivative of pyridine, where a bromine atom is substituted at the fourth position and a propyl group at the second position on the pyridine ring. This compound is used in various scientific research applications, particularly in organic synthesis and pharmaceutical development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-propylpyridine typically involves a multi-step process. One common method includes the reaction of 4-bromopyridine hydrochloride with propylmagnesium chloride in the presence of phenyl chloroformate. The reaction is carried out in anhydrous tetrahydrofuran under an inert atmosphere at -78°C. The mixture is then quenched with a saturated solution of ammonium chloride, followed by purification through flash chromatography to yield this compound .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated systems and continuous flow reactors can enhance efficiency and consistency in industrial settings.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-propylpyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced by a boronic acid derivative.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium carbonate in solvents like dimethyl sulfoxide or ethanol.
Suzuki-Miyaura Coupling: This reaction typically uses palladium catalysts and bases like potassium phosphate in solvents such as toluene or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents used. For example, in Suzuki-Miyaura coupling, the product is a biaryl compound where the bromine atom is replaced by an aryl group.
Scientific Research Applications
4-Bromo-2-propylpyridine is utilized in various scientific research fields:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Pharmaceutical Development: It is used in the development of new drugs and therapeutic agents.
Material Science: It can be used in the synthesis of novel materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Bromo-2-propylpyridine depends on its application. In pharmaceutical research, it may act as an intermediate in the synthesis of compounds that target specific molecular pathways. The bromine atom and the propyl group on the pyridine ring can influence the compound’s reactivity and interaction with biological targets.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-2-methylpyridine: Similar structure but with a methyl group instead of a propyl group.
4-Bromo-2-ethylpyridine: Similar structure but with an ethyl group instead of a propyl group.
Uniqueness
4-Bromo-2-propylpyridine is unique due to the presence of the propyl group, which can influence its physical and chemical properties compared to its methyl and ethyl analogs. This uniqueness can affect its reactivity and suitability for specific applications in research and industry .
Properties
IUPAC Name |
4-bromo-2-propylpyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrN/c1-2-3-8-6-7(9)4-5-10-8/h4-6H,2-3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYLAQZLXZDHAED-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC=CC(=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00542253 | |
Record name | 4-Bromo-2-propylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00542253 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
98420-99-6 | |
Record name | 4-Bromo-2-propylpyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=98420-99-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Bromo-2-propylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00542253 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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